1-Ethynyl-1-(methylsulfanyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring with an ethynyl and a methylthio substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclobutane typically involves the reaction of cyclobutylmethyl sulfide with acetylene under specific conditions. The reaction is often carried out in the presence of a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the deprotonation of acetylene and subsequent nucleophilic attack on the cyclobutylmethyl sulfide .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted cyclobutane
Substitution: Cyclobutane derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-(methylsulfanyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclobutane involves its interaction with molecular targets through its ethynyl and methylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcyclobutane: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-Methylthio-1-cyclobutene: Contains a double bond instead of an ethynyl group, leading to different reactivity and applications.
Cyclobutylmethyl sulfide: Lacks the ethynyl group, limiting its use in reactions requiring this functional group.
Uniqueness: 1-Ethynyl-1-(methylsulfanyl)cyclobutane stands out due to the presence of both ethynyl and methylthio groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .
Eigenschaften
Molekularformel |
C7H10S |
---|---|
Molekulargewicht |
126.22 g/mol |
IUPAC-Name |
1-ethynyl-1-methylsulfanylcyclobutane |
InChI |
InChI=1S/C7H10S/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
InChI-Schlüssel |
DLPYXCAOGQSRGI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.